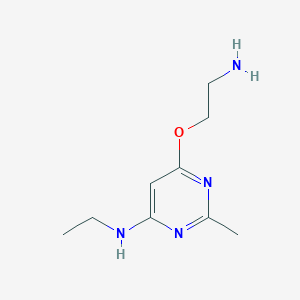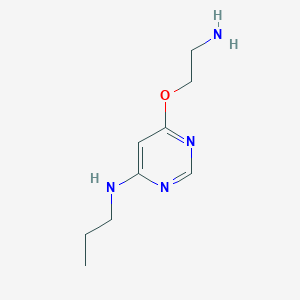
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide (EPPA) is a pyrazole-based compound that has been studied for its potential applications in the fields of chemistry and biochemistry. EPPA has been found to possess a variety of properties, including strong binding affinity for proteins and other biomolecules, as well as a low toxicity profile. This has led to its use in a range of research applications, including drug discovery, biocatalysis, and enzyme inhibition.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Research into pyrazole derivatives, including structures related to 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide, has shown these compounds to have significant antimicrobial and anticancer activities. For instance, the synthesis and evaluation of various pyrazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens, as well as notable anticancer properties against different cancer cell lines. These findings suggest the potential of such compounds in developing new therapeutic agents targeting infectious diseases and cancer (R.V.Sidhaye et al., 2011; Raquib Alam et al., 2016).
Catalysis and Chemical Synthesis
Compounds structurally related to 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide have been used as ligands in metal complexes for catalytic applications, including asymmetric transfer hydrogenation of ketones. These complexes have been shown to catalyze the reduction of ketones to alcohols under certain conditions, highlighting their utility in synthetic chemistry for the production of various organic compounds (Makhosazane N. Magubane et al., 2017).
Molecular Docking and Drug Design
In the realm of drug design, pyrazole derivatives similar to 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide have been the subject of molecular docking studies to understand their interaction with biological targets such as topoisomerase IIα, a key enzyme involved in DNA replication. These studies have provided insights into the design of new anticancer agents with improved efficacy and selectivity (Raquib Alam et al., 2016).
Optical and Electronic Properties
Research on pyrazole-based compounds has also extended to the investigation of their optical and electronic properties, with applications in material science. For example, the synthesis of novel pyrazole derivatives has led to materials with specific fluorescence characteristics, which could be leveraged in the development of optoelectronic devices or as fluorescent markers in biological research (Yan-qing Ge et al., 2014).
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-10-7-11(9-3-5-15-6-4-9)16-17(10)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAZJAMTYWNMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1481829.png)







